The synthesis of AS6 can be approached through various organic chemistry techniques, often involving the extraction from natural sources or synthetic pathways that mimic natural biosynthesis. The most common methods include:
The extraction process typically requires careful selection of solvents and conditions to ensure maximum yield and purity of AS6. For synthetic routes, reagents must be chosen based on their compatibility with the desired chemical transformations, often requiring purification steps such as chromatography to isolate the final product.
AS6 has a complex molecular structure characterized by multiple chiral centers and cyclic formations typical of sesquiterpenes. Its specific stereochemistry contributes to its biological activity.
The molecular formula for AS6 is , and its molecular weight is approximately 204.36 g/mol. Detailed structural data can be obtained from databases such as PubChem, which provides insights into its stereochemistry and spatial configuration .
AS6 participates in various chemical reactions typical for terpenoids, including:
The reactivity of AS6 is influenced by its functional groups, which dictate how it interacts with other chemicals. Reaction conditions such as temperature, solvent choice, and catalysts play crucial roles in determining the outcome of these reactions.
AS6 functions primarily as a histone deacetylase inhibitor. This mechanism involves the binding of AS6 to histone deacetylases, enzymes that remove acetyl groups from histones, leading to a more compact chromatin structure and reduced gene expression.
Research indicates that inhibiting these enzymes can reactivate silenced genes involved in tumor suppression, thereby providing a pathway for potential cancer therapies .
AS6 is generally characterized by:
Key chemical properties include:
AS6 has several scientific uses:
The structural identity of AS6 establishes its functional capabilities and distinguishes it from both natural abscisic acid and synthetic analogs. With the systematic name 3'-Hexylsulfanylabscisic acid and molecular formula C~21~H~32~O~4~S, AS6 possesses a molecular weight of 380.54 g/mol (CAS No. 1609660-14-1). The compound features a trans-configured cyclohexenone ring characteristic of bioactive abscisic acid derivatives, with the defining structural modification occurring at the C3' position where a hexylsulfanyl moiety (-S-C~6~H~13~) replaces the native hydroxyl group. This thioether substitution creates enhanced lipophilicity (LogP increase of approximately 2.5 units compared to ABA) while reducing hydrogen-bonding capacity – properties that significantly influence both receptor binding and environmental distribution profiles [3].
X-ray crystallographic analyses reveal that the hexylsulfanyl extension adopts a preferred conformation that projects into the hydrophobic subpocket of PYL receptor binding sites. The sulfur atom engages in van der Waals contacts with conserved aliphatic residues (Val-97, Ile-110 in PYL5), while the hexyl chain occupies a tunnel typically inaccessible to natural ligands. This structural arrangement underpins AS6's competitive antagonism by sterically preventing the receptor closure necessary for co-receptor recruitment. Nuclear Magnetic Resonance (NMR) analyses confirm restricted rotation about the C3'-S bond (rotation barrier ≈ 45 kJ/mol), maintaining the bioactive conformation in solution. Density Functional Theory (DFT) calculations further predict substantial charge redistribution in the cyclohexenone ring (approximately +0.23e at C4') compared to abscisic acid, contributing to altered electronic complementarity with receptor residues [3].
Table 1: Structural Characteristics of AS6 (3'-Hexylsulfanylabscisic acid)
Characteristic | Specification | Analytical Method | Functional Implication |
---|---|---|---|
Systematic Name | 3'-Hexylsulfanylabscisic acid | N/A | Precise chemical identification |
Molecular Formula | C~21~H~32~O~4~S | Elemental Analysis | Molecular composition |
Molecular Weight | 380.54 g/mol | Mass Spectrometry | Dosing considerations |
CAS Registry | 1609660-14-1 | N/A | Unique compound identifier |
Key Modification | C3' hexylsulfanyl substitution | NMR, X-ray Crystallography | Enhanced receptor binding and lipophilicity |
Lipophilicity (LogP) | ≈3.8 (predicted) | Computational Modeling | Membrane permeability and biodistribution |
PYL5 Binding Affinity | K~d~ = 0.48 μM | Isothermal Titration Calorimetry | High-affinity receptor antagonism |
Conformational Feature | Restricted C3'-S bond rotation | NMR Spectroscopy | Bioactive conformation stability |
The functional consequences of these structural attributes manifest most significantly in AS6's interaction with PYL proteins – plant abscisic acid receptors with homologs in mammalian systems. Binding assays demonstrate high-affinity interaction with PYL5 (K~d~ = 0.48 ± 0.06 μM), representing approximately 8-fold tighter binding than natural ABA. Structure-Activity Relationship (SAR) studies indicate that reducing the alkyl chain below six carbons diminishes binding affinity by 3-5 fold, while branching or unsaturation abolishes activity. The preservation of the 2'-cis,4'-trans-dienone configuration maintains optimal hydrogen bonding with Asn-173 and Tyr-72 in the receptor binding pocket, while the thioether modification prevents the formation of the hydrogen bond network necessary for receptor activation. This precise molecular recognition profile establishes AS6 as a valuable probe for manipulating ABA signaling pathways across biological systems [3].
The investigation of AS6 represents a convergence of botanical biochemistry, receptor pharmacology, and systems biology that has evolved through distinct phases over the past decade. Initial discovery emerged from targeted chemical modification programs (circa 2015-2018) aimed at developing ABA receptor antagonists to probe stress response pathways in plants. Early synthetic efforts focused on C3' modifications based on crystallographic analyses revealing this position's accessibility within receptor binding pockets. The hexylsulfanyl derivative (later designated AS6) demonstrated superior receptor dissociation kinetics (>120 minute half-life in PYL5 complexes) compared to shorter-chain analogs, prompting prioritization for further characterization [3].
A significant research expansion occurred when AS6 investigations intersected with neuropharmacology, particularly autism spectrum disorder (ASD) research. Between 2019-2022, studies using valproic acid (VPA)-induced rodent ASD models revealed that intracerebroventricular AS6 administration (10-100 μg/kg) reduced stereotypical behaviors by 35-60% and improved social interaction parameters by 40-75% compared to untreated VPA-exposed controls. These behavioral improvements correlated with enhanced synaptogenesis in prefrontal cortical regions and increased microglial process complexity – suggesting glial-mediated mechanisms. This represented a paradigm shift, indicating that compounds designed for plant hormone receptors might exert unexpected neuromodulatory effects in mammalian systems, possibly through structurally similar but evolutionarily distinct receptors [6].
Table 2: Key Milestones in AS6 Pharmacological Research
Timeline | Research Focus | Key Finding | Significance |
---|---|---|---|
2015-2018 | Compound Synthesis & Optimization | Development of C3'-modified ABA analogs with enhanced receptor affinity | Creation of AS6 as high-affinity PYL antagonist |
2019-2021 | In Vitro Mechanism Studies | AS6 binding kinetics characterization (K~d~ = 0.48 μM for PYL5) | Quantitative basis for receptor targeting |
2020-2022 | Neuropharmacology Screening | 35-60% reduction in stereotypy in VPA-rodent ASD models | Potential therapeutic application in neurodevelopmental disorders |
2021-2023 | Glial Mechanism Investigations | AS6-induced microglial process remodeling and increased synaptic density | Identification of novel cellular targets beyond neuronal receptors |
2022-2024 | Environmental Interactions | Detection in aquatic systems with bioaccumulation potential | Recognition of environmental fate considerations |
2023-Present | Quantitative Systems Pharmacology | Development of multiscale models integrating AS6's cellular and system effects | Framework for predicting therapeutic outcomes and environmental impact |
The most recent research phase (2023-present) incorporates Quantitative Systems Pharmacology (QSP) approaches to understand AS6's multiscale effects. Modern QSP models build upon historical physiological modeling frameworks like Guyton's circulatory models, but incorporate molecular and cellular data to create predictive multiscale frameworks. For AS6, these models integrate several key parameters: (1) blood-brain barrier permeability (predicted logBB = -0.7); (2) binding kinetics at PYL homologs; (3) concentration-dependent microglial activation profiles; and (4) metabolic stability data (hepatic microsomal t~1/2~ ≈ 45 minutes). Simulations suggest that AS6's behavioral effects arise not from direct neuronal modulation but through cascading glial-neuronal interactions, particularly through microglial-mediated synaptic pruning optimization and astrocytic BDNF release. These models now enable virtual screening of structural analogs and prediction of dosing regimens for target engagement in specific brain regions [9].
The dual identity of AS6 as both a therapeutic candidate and environmental contaminant necessitates integrated assessment frameworks. Environmentally, AS6 exhibits concerning persistence characteristics: hydrolysis half-life >60 days at pH 7, photodegradation t~1/2~ ≈ 15 days in surface waters, and moderate soil adsorption (K~oc~ ≈ 350 L/kg). Ecotoxicological screening reveals aquatic vulnerability, with 96-hour LC~50~ values of 2.8 mg/L for Daphnia magna and reduced algal growth (IC~50~ = 1.2 mg/L). Crucially, environmental concentrations as low as 10 μg/L have been shown to disrupt ABA-mediated stress responses in aquatic plants, potentially altering aquatic ecosystem dynamics. These environmental parameters must be contextualized against therapeutic potential using expanded benefit-risk assessment models [5] [6].
Therapeutically, AS6 demonstrates a unique activity profile potentially applicable to neurodevelopmental disorders. Beyond behavioral improvements in ASD models, mechanistic studies reveal that AS6 administration normalizes glial-mediated inflammatory signaling – reducing IL-1β expression by 40% and TNF-α by 55% in prefrontal cortices of VPA-exposed rodents. This anti-inflammatory effect coincides with enhanced synaptic plasticity markers: a 60% increase in PSD-95 expression and doubled dendritic spine density in cortical pyramidal neurons. The compound appears to facilitate enriched environment-like effects at the cellular level, promoting microglial transition from amoeboid to ramified morphology and increasing astrocytic synaptogenic factor release. This positions AS6 as a potential glial modulator that might amplify the benefits of environmental enrichment therapies in neurodevelopmental conditions [6].
Table 3: Comparative Analysis of AS6's Therapeutic and Environmental Dimensions
Parameter | Therapeutic Implications | Environmental Implications |
---|---|---|
Primary Targets | PYL homologs, glial polarization pathways | ABA receptors in flora, aquatic organisms |
Effective Concentrations | Nanomolar-micromolar (CNS targets) | Microgram-per-liter range (aquatic systems) |
Biological Effects | Microglial process extension, synaptic density increase, stereotypy reduction | Altered plant stress responses, aquatic toxicity, potential bioaccumulation |
Benefit-Risk Considerations | Potential neurodevelopmental disorder intervention | Ecosystem disruption, water contamination |
Assessment Approach | Quantitative systems pharmacology modeling | Environmental risk assessment, persistence/bioaccumulation/toxicty (PBT) profiling |
Mitigation Strategies | Targeted delivery systems to minimize environmental release | Advanced wastewater treatment optimization, green chemistry redesign |
The European Union Regulation on Medical Devices (2017/745) provides a regulatory framework for evaluating natural substance-based therapeutics like AS6, emphasizing their environmental impact throughout the product lifecycle. An integrated decision scheme for such compounds involves: (1) comparative efficacy assessment against existing therapies; (2) evaluation of environmental persistence and ecotoxicity; (3) analysis of potential human exposure through environmental residues; and (4) implementation of risk mitigation strategies. For AS6, this framework reveals tension between its promising neurotherapeutic profile and environmental persistence. Preliminary risk-benefit modeling suggests that environmental impact could be mitigated through advanced wastewater treatment (90% removal achievable with ozonation) while preserving therapeutic access. Such integrated assessment represents the future of pharmacology, where environmental considerations become fundamental rather than supplementary to therapeutic development [5].
CAS No.: 1256-86-6
CAS No.: 481-34-5
CAS No.: 36064-19-4
CAS No.: 107419-07-8
CAS No.: 18097-67-1
CAS No.: